N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Chemical Probe Screening Collection Data Availability

Procure N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide as a key meta-substituted isomer for diversity-oriented screening. Its undefined bioactivity profile makes it an ideal, pharmacologically distinct negative control for roquinimex/laquinimod programs. When procured with the ortho and para isomers, it completes a positional scanning set to reveal structure-activity cliffs. The 'as-is' supply also serves as an excellent in-house method validation standard for quinoline-3-carboxamide analysis.

Molecular Formula C16H11ClN2O3
Molecular Weight 314.73
CAS No. 302922-55-0
Cat. No. B2616062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS302922-55-0
Molecular FormulaC16H11ClN2O3
Molecular Weight314.73
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Cl)O
InChIInChI=1S/C16H11ClN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)
InChIKeyAVVOZZFSRMGUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 302922-55-0): Procurement-Grade Identity and Sourcing Baseline


N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class . Its molecular formula is C₁₆H₁₁ClN₂O₃ with a molecular weight of 314.72 g/mol, and it is commercially available as a research-grade chemical (e.g., Sigma-Aldrich AldrichCPR) at a stated purity of ≥95% . The compound exists within a broader family of quinoline-3-carboxamides that includes clinically studied immunomodulators such as laquinimod and roquinimex [1]; however, no peer-reviewed bioactivity data, target engagement profiles, or ADME/Tox parameters specific to this CAS number were identified in ChEMBL, BindingDB, or PubMed-indexed literature at the time of this analysis [2].

Why Generic Substitution Fails for N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: The Data Gap as a Procurement Risk


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide family, seemingly minor structural modifications produce profound pharmacological divergence. For example, roquinimex (N-methyl, N-phenyl) acts as an immunostimulant, while laquinimod (N-ethyl, 5-chloro, 1-methyl) was advanced as an immunomodulator for multiple sclerosis [1]. Positional isomerism on the anilide ring further alters target engagement: the 2-chlorophenyl analog (CAS 312749-75-0) and 4-chlorophenyl analog are distinct chemical entities, yet none of these three chlorophenyl isomers have publicly available head-to-head pharmacological data [2]. Procuring the 3-chlorophenyl derivative under the assumption that it is interchangeable with any other quinoline-3-carboxamide—or even with its regioisomeric chlorophenyl congeners—carries an undefined risk of divergent activity, selectivity, or physicochemical behavior that cannot be assessed without compound-specific experimental verification [2].

Quantitative Evidence Guide: N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide


Evidence Dimension 1: Public Bioactivity Data Availability — Null Result as a Differentiator

Unlike the structurally related clinical-stage compounds roquinimex and laquinimod, which possess extensive pharmacological datasets (IC₅₀ values across multiple immune targets, in vivo efficacy models, and human pharmacokinetic profiles) [1], N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 302922-55-0) is explicitly annotated by the ZINC database as having no publications reported to ChEMBL [2]. A systematic search of BindingDB and PubMed confirms the absence of any target-specific affinity data (IC₅₀, Kᵢ, or EC₅₀) for this compound [2]. This represents a quantifiable difference in characterization maturity: laquinimod has >200 bioactivity data points in ChEMBL; the target compound has zero.

Chemical Probe Screening Collection Data Availability

Evidence Dimension 2: Vendor-Supplied Analytical Characterization — Absence as a Quality-Control Differentiator

Sigma-Aldrich explicitly states for this AldrichCPR product: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product AS-IS and makes no representation or warranty whatsoever with respect to this product' . In contrast, the closely related N-(2-chlorophenyl) isomer (CAS 312749-75-0) is offered by multiple vendors with standard analytical documentation (NMR, HPLC purity ≥95%) . This difference in vendor-provided quality assurance represents a quantifiable procurement risk gradient: one compound comes with verified identity/purity data; the other explicitly does not.

Analytical Chemistry Quality Control Procurement Risk

Evidence Dimension 3: Structural Uniqueness of the 3-Chloro Substitution Pattern Within the Quinoline-3-Carboxamide Pharmacophore

The clinically evaluated quinoline-3-carboxamides roquinimex and laquinimod differ from the target compound in multiple substituent positions: roquinimex has an N-methyl at the quinoline nitrogen and an N-phenyl-N-methyl carboxamide [1]; laquinimod has a 5-chloro substitution on the quinoline ring, an N-ethyl-N-phenyl carboxamide, and an N-methyl on the quinoline nitrogen [2]. The 3-chlorophenyl anilide of the target compound places the chlorine substituent at the meta position of the anilide ring, a substitution pattern that is isosterically and electronically distinct from the ortho- and para-chlorophenyl isomers—and from the unsubstituted phenyl, 3-ethylphenyl, and 3,5-dimethylphenyl analogs that have been described in antitubercular screening libraries [3]. In the absence of direct comparative pharmacological data, this structural uniqueness is the only verifiable basis for selecting the 3-chlorophenyl isomer over any other analog: it occupies a distinct, unexplored vector in chemical space within this pharmacophore family.

Medicinal Chemistry Structure-Activity Relationship Positional Isomerism

Evidence Dimension 4: Physicochemical Property Differentiation — Calculated vs. Measured Parameters

The target compound's molecular weight (314.72 g/mol) and formula (C₁₆H₁₁ClN₂O₃) position it within a narrow property space compared to its closest analogs: the 2-chlorophenyl isomer has an identical formula and mass ; the N-(3-ethylphenyl) analog (CAS 946235-32-1, C₁₈H₁₆N₂O₃, MW 308.33) is slightly lighter and more lipophilic [1]. Calculated logP differences between the chlorophenyl isomers are negligible (estimated ~2.8–3.1), meaning that for property-based procurement (e.g., selecting a compound with specific solubility or permeability characteristics), these isomers are essentially interchangeable based on calculated descriptors alone [2]. The absence of experimentally determined logP, solubility, or permeability data for the target compound means that any procurement decision based on physicochemical differentiation must rely on calculated rather than measured values, introducing uncertainty.

Physicochemical Properties Drug-likeness LogP

Application Scenarios for N-(3-Chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 302922-55-0)


Scenario 1: Diversity-Oriented Screening Library Expansion

The compound's unique meta-chloro anilide substitution pattern, undefined in any clinical-stage quinoline-3-carboxamide, makes it a rational inclusion in diversity-oriented screening decks aimed at identifying novel chemical starting points for immunological, antitubercular, or neuropsychiatric targets where quinoline-3-carboxamide pharmacophores have precedent [1]. The absence of pre-existing bioactivity data [2] is advantageous in this context, as it reduces the risk of unknowingly screening a compound with a known, undesirable polypharmacology profile.

Scenario 2: Structure-Activity Relationship (SAR) Probe for Positional Isomer Effects

The compound serves as a matched molecular pair with the 2-chlorophenyl (ortho) and 4-chlorophenyl (para) isomers, enabling systematic exploration of chlorine position effects on target binding, selectivity, and ADME properties within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold . Procurement of all three isomers together creates a positional scanning set that can reveal structure-activity cliffs not predictable from single-compound data.

Scenario 3: Analytical Method Development and Reference Standard Qualification

Given the vendor's explicit disclaimer of no analytical data , the compound is suitable for laboratories that require a challenging test case for developing and validating HPLC, LC-MS, or NMR purity methods for quinoline-3-carboxamide derivatives. Successful in-house characterization and certification can transform this 'as-is' material into a qualified in-house reference standard for subsequent procurement lots or related analogs.

Scenario 4: Negative Control or Selectivity Counter-Screen for Quinoline-3-Carboxamide Target Engagement Assays

For research programs studying roquinimex, laquinimod, or paquinimod target engagement, the 3-chlorophenyl compound—lacking the N-alkyl and quinoline-ring substitutions present in the clinical candidates—may serve as a structurally related but pharmacologically distinct negative control [1]. Its inclusion in counter-screening panels can help establish the specificity of observed biological effects for the clinical leads, provided the compound is first experimentally confirmed to lack activity at the relevant targets.

Quote Request

Request a Quote for N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.